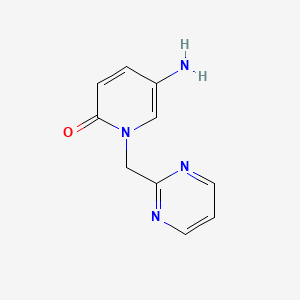
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one typically involves the reaction of pyridine derivatives with pyrimidine intermediates. One common method includes the condensation of 2-aminopyridine with pyrimidine-2-carbaldehyde under acidic conditions, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an antimicrobial, antiviral, and antitumor agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include those related to cell proliferation, apoptosis, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
- Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. This duality allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C10H10N4O |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-amino-1-(pyrimidin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N4O/c11-8-2-3-10(15)14(6-8)7-9-12-4-1-5-13-9/h1-6H,7,11H2 |
Clé InChI |
LVVQSAVELHTPFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CN2C=C(C=CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


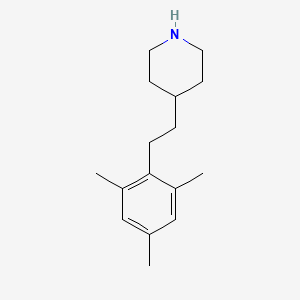
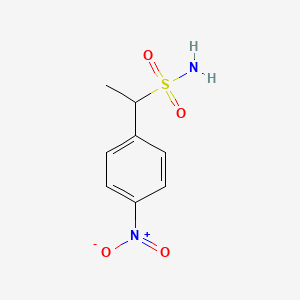





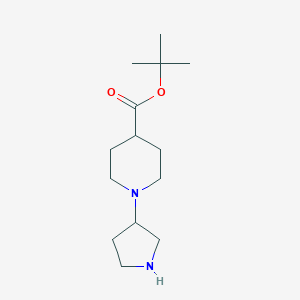
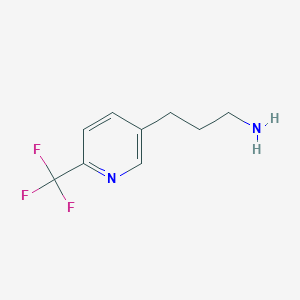
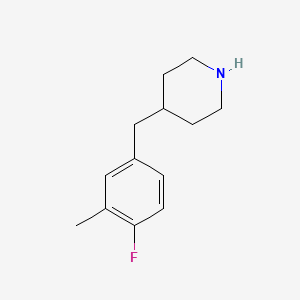
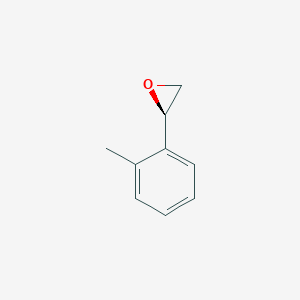
![N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
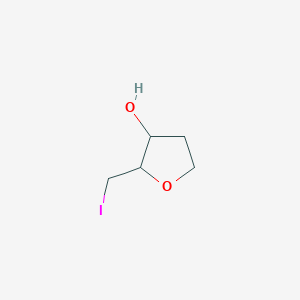
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
